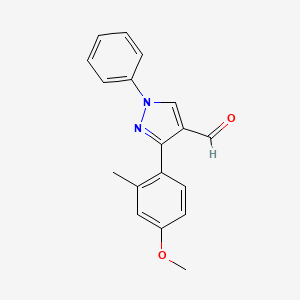

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Vue d'ensemble

Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed in various studies .Chemical Reactions Analysis

The chemical reactions involving THIQ analogs are diverse. For instance, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Applications De Recherche Scientifique

Derivatives Preparation and Characterization

- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid : This study involves the preparation of various derivatives including the hydrochloride of methyl ester, and characterizing them through different techniques like NMR spectroscopy and X-ray diffraction. It contributes to understanding the chemical behavior and potential applications of these derivatives in various scientific contexts (Jansa, Macháček, & Bertolasi, 2006).

Synthesis Techniques

- Novel Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate : This research outlines a novel synthetic route for creating protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, highlighting the efficiency and potential applications in various chemical syntheses (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

Chemical Reactions and Properties

- Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives : This study examines the decarboxylation process of these compounds, contributing to a deeper understanding of their chemical reactions and properties, which can be crucial in various applications (Tachibana, Matsuo, & Yamada, 1968).

Biochemical Applications

- Presence of tetrahydroisoquinoline in human brains : Although not directly about the methyl ester, this study's identification of tetrahydroisoquinolines in the human brain suggests potential biochemical or pharmacological applications for these compounds (Niwa et al., 1987).

Therapeutic Potential

- Tetrahydroisoquinolines in therapeutics : This review covers the therapeutic activities of tetrahydroisoquinoline derivatives, indicating the potential medical and pharmacological applications of these compounds, including their derivatives (Singh & Shah, 2017).

Mécanisme D'action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities Thiq derivatives have been reported to exert effects against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq derivatives, in general, are known to interact with biological structures and possess intrinsic antioxidant properties .

Biochemical Pathways

It is known that thiq derivatives can affect various biochemical pathways due to their broad biological activities .

Pharmacokinetics

The compound’s molecular weight is 22769 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Thiq derivatives, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The synthesis of thiq derivatives has been reported to involve multicomponent reactions, which can be influenced by various environmental factors .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse)

Cellular Effects

The effects of this compound on cells are multifaceted. It has been suggested that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. For instance, it has been suggested that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that related compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that high doses of related compounds can produce some damage to dopaminergic neurons . The specific dosage effects of this compound are still being explored.

Metabolic Pathways

This compound is likely involved in several metabolic pathways. It has been suggested that related compounds can interact with various enzymes or cofactors . The specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, are still being explored.

Propriétés

IUPAC Name |

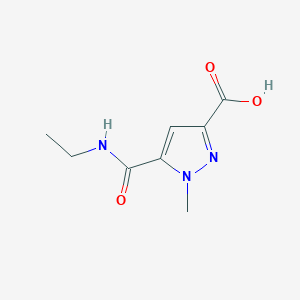

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUUSORWZQEPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

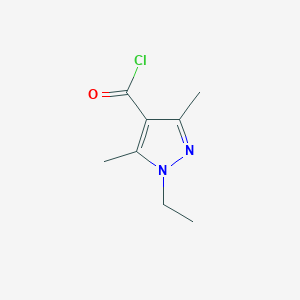

![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

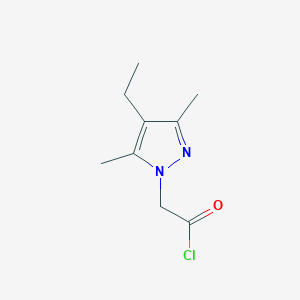

![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)

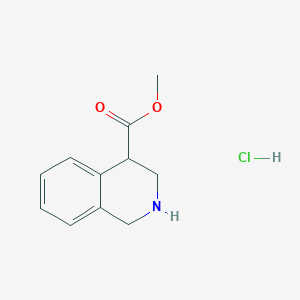

![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)

![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)